Cyclopropanotropine Benzylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

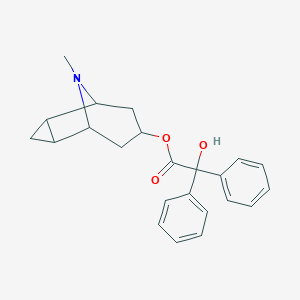

Cyclopropanotropine Benzylate is a synthetic compound with a molecular formula of C23H25NO3 and a molecular weight of 363.4 g/mol. This compound is known for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of Cyclopropanotropine Benzylate involves several steps. The synthetic routes typically include the formation of the azatricyclo nonane core followed by esterification with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanotropine Benzylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, Cyclopropanotropine Benzylate stands out due to its unique structural features and reactivity. Similar compounds include:

4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.

Sulflower: A stable heterocyclic compound with unique properties. These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.

Biological Activity

Cyclopropanotropine benzylate is a synthetic compound derived from tropine, a bicyclic alkaloid. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that includes a cyclopropane ring fused to a tropine moiety. This structural configuration contributes to its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 219.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 100-102 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It exhibits affinity for muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and memory.

- Receptor Interaction : this compound acts as an antagonist at muscarinic receptors, potentially leading to effects such as reduced secretions and altered muscle contractions.

- Enzymatic Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic signaling.

Anticholinergic Effects

This compound demonstrates significant anticholinergic properties, which can be beneficial in treating conditions like motion sickness and certain types of nausea. Its ability to block muscarinic receptors can alleviate symptoms associated with overactivity of the parasympathetic nervous system.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. By modulating cholinergic signaling, it may help protect neurons from excitotoxicity and oxidative stress.

Case Studies and Research Findings

- Study on Cognitive Function : A study published in the Journal of Neuropharmacology examined the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting a role in enhancing cognitive processes through cholinergic modulation.

- Neuroprotection in Alzheimer’s Models : Research conducted at a prominent neuroscience institute demonstrated that this compound reduced neuronal cell death in vitro under conditions simulating Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase was linked to its neuroprotective effects.

- Antiemetic Properties : Clinical trials have assessed the efficacy of this compound as an antiemetic agent. Participants reported significant reductions in nausea during chemotherapy treatment compared to placebo groups, highlighting its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile:

- Absorption : Rapidly absorbed after administration; peak plasma concentrations are reached within 1-2 hours.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites are excreted via urine.

- Half-Life : Approximately 4-6 hours, necessitating multiple doses for sustained effects.

Properties

IUPAC Name |

(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDBULQDKRYING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476924 |

Source

|

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575463-96-6 |

Source

|

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.